molecular formula C8H13N3 B3190936 2-N,2-N,6-trimethylpyridine-2,4-diamine CAS No. 503428-19-1

2-N,2-N,6-trimethylpyridine-2,4-diamine

Cat. No. B3190936
CAS RN: 503428-19-1
M. Wt: 151.21 g/mol
InChI Key: GURGEEKNRMGVDY-UHFFFAOYSA-N
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Description

2-N,2-N,6-trimethylpyridine-2,4-diamine, also known as TPD or Me6TREN, is a nitrogen-containing compound that has gained significant interest in the field of chemistry due to its unique properties. It is a tridentate ligand that can coordinate with transition metals, making it useful in various chemical reactions. In

Mechanism of Action

The mechanism of action of 2-N,2-N,6-trimethylpyridine-2,4-diamine is not well understood, but it is believed to coordinate with transition metals through its nitrogen atoms. This coordination can stabilize the metal complex and alter its reactivity, making it useful in various chemical reactions.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of this compound. However, studies have shown that this compound can be toxic to cells at high concentrations. It has also been shown to inhibit the growth of certain cancer cells, making it a potential candidate for cancer treatment.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-N,2-N,6-trimethylpyridine-2,4-diamine is its ability to form stable complexes with transition metals, making it useful in various chemical reactions. It is also relatively easy to synthesize and can be easily scaled up for industrial applications. However, this compound can be toxic to cells at high concentrations, making it difficult to use in biological systems.

Future Directions

There are several future directions for the research on 2-N,2-N,6-trimethylpyridine-2,4-diamine. One area of interest is the development of new this compound-based ligands for coordination chemistry. These ligands could have improved properties, such as increased stability and reactivity. Another area of interest is the use of this compound in material science, where it could be used to synthesize new materials with unique properties. Additionally, more research is needed to understand the biochemical and physiological effects of this compound and its potential as a therapeutic agent.

Scientific Research Applications

2-N,2-N,6-trimethylpyridine-2,4-diamine has been extensively studied for its applications in various fields of chemistry. It is commonly used as a ligand in coordination chemistry, where it can form stable complexes with transition metals. These complexes have been used in catalysis, organic synthesis, and material science. This compound has also been used as a precursor for the synthesis of other nitrogen-containing compounds, such as pyridine-based dendrimers and metal-organic frameworks.

properties

IUPAC Name

2-N,2-N,6-trimethylpyridine-2,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3/c1-6-4-7(9)5-8(10-6)11(2)3/h4-5H,1-3H3,(H2,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GURGEEKNRMGVDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=N1)N(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20964630
Record name N~2~,N~2~,6-Trimethylpyridine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20964630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

503428-19-1
Record name N~2~,N~2~,6-Trimethylpyridine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20964630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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